molecular formula C23H18ClFN4O2S B2466660 2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone CAS No. 637326-16-0

2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

Cat. No.: B2466660
CAS No.: 637326-16-0
M. Wt: 468.93
InChI Key: YCNHYNYYLJPUKI-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 5-chloroquinolin-8-yloxymethyl group, a prop-2-enyl substituent on the triazole ring, and a 4-fluorophenyl ethanone moiety. The prop-2-enyl group introduces a reactive allyl moiety, enabling further derivatization or participation in click chemistry.

Properties

IUPAC Name

2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2S/c1-2-12-29-21(13-31-20-10-9-18(24)17-4-3-11-26-22(17)20)27-28-23(29)32-14-19(30)15-5-7-16(25)8-6-15/h2-11H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHYNYYLJPUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=C4C(=C(C=C3)Cl)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone (CAS No. 637326-16-0) is a hybrid molecule that combines features of quinoline and triazole structures. This unique combination has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C23H18ClFN4O2SC_{23}H_{18}ClFN_4O_2S. The structure includes:

  • A chloroquinoline moiety
  • A triazole ring
  • A fluorophenyl group
    This structural diversity suggests a multifaceted mechanism of action, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Properties : The compound has shown significant activity against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against multiple cancer cell lines.
  • Antifungal Activity : Its efficacy against fungal pathogens has also been explored.

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses notable antibacterial properties. It has been tested against several strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus3.9 - 31.5
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Anticancer Activity

The compound's anticancer potential was assessed through cytotoxicity tests against various human cancer cell lines. Notably, it exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Compound
MCF-7TBDCisplatin
HCT-1166.2TBD
T47D27.3TBD

While the precise mechanisms remain to be fully elucidated, it is hypothesized that the quinoline and triazole components contribute synergistically to the compound's bioactivity. The triazole moiety is known for its ability to inhibit certain enzymes involved in cellular proliferation, while quinoline derivatives often exhibit DNA intercalation properties.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential for development as a new antibiotic agent .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that modifications in the structure could enhance potency and selectivity towards tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related triazole derivatives, focusing on substituent effects, molecular properties, and synthesis pathways:

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Key Substituents Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound 5-Chloroquinolin-8-yloxymethyl, prop-2-enyl, 4-fluorophenyl ~480 (estimated) ~5.5 (estimated) Allyl group for reactivity; dual halogenation enhances lipophilicity
2-({4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone (690246-82-3) Quinolin-8-yloxy, 4-chlorophenyl, phenyl 486.09 5.7 Higher LogP due to phenyl vs. fluorophenyl; lacks allyl group
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (488743-87-9) Quinolin-8-yloxy, 4-chlorophenyl, phenyl 487.0 5.7 Similar to but with additional chlorophenyl; high complexity (659)
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone (731814-22-5) Pyridin-4-yl, 3,4-difluorophenyl 442.9 4.8 Lower LogP and molecular weight due to pyridine vs. quinoline
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (681226-14-2) 4-Methoxyphenyl, 4-chlorophenyl ~412 (estimated) ~4.2 (estimated) Methoxy group improves solubility; reduced halogenation

Key Observations

Halogenation Effects: The target compound’s 5-chloroquinoline and 4-fluorophenyl groups enhance lipophilicity (higher XLogP3) compared to pyridine-containing analogs (e.g., ). This aligns with the trend where halogenated aromatics increase membrane permeability .

Heterocyclic Core Modifications: Quinoline-based derivatives (e.g., ) exhibit higher molecular complexity and LogP values than pyridine analogs (e.g., ), likely due to quinoline’s larger aromatic system and chlorine substitution . The prop-2-enyl group in the target compound offers a unique site for functionalization, absent in phenyl- or methoxy-substituted analogs .

Synthetic Pathways: outlines a general method for synthesizing triazole-thioether ethanones via sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles. This approach is adaptable to the target compound by substituting the α-halogenated ketone with a 4-fluorophenyl derivative . The allyl group in the target compound may require protection during synthesis to prevent undesired reactions, a step unnecessary in non-allylated analogs .

The 4-fluorophenyl group, common in CNS-targeting drugs, may enhance blood-brain barrier penetration relative to non-fluorinated analogs .

Research Findings and Trends

  • Structural Stability : Crystallographic data in highlight that halogenated triazoles often form stable crystals due to strong intermolecular halogen bonds, which could improve the target compound’s shelf life.
  • Solubility Challenges: High LogP values (≥5.5) in quinoline derivatives () suggest poor aqueous solubility, necessitating formulation strategies like salt formation or nano-encapsulation.
  • SAR Insights : The absence of a methoxy group (cf. ) in the target compound may reduce metabolic stability but increase target binding specificity due to reduced steric hindrance .

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